molecular formula C12H12N2O2 B2567527 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 1909306-07-5

2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B2567527
CAS No.: 1909306-07-5
M. Wt: 216.24
InChI Key: WQBXONCCVVRFNY-UHFFFAOYSA-N
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Description

2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione (CAS: 1909306-07-5) is a bicyclic diketopiperazine derivative with a spiro junction at the cyclobutane ring. Its molecular formula is C₁₂H₁₂N₂O₂ (MW: 216.24 g/mol), featuring a phenyl group at the 2-position of the spiro framework . This compound has garnered attention in medicinal chemistry due to its role as a key structural motif in SARS-CoV-2 main protease (3CLpro) inhibitors. For example, it forms part of the inhibitor complex in the crystal structure 7QBB, demonstrating binding to the viral protease active site via hydrogen bonding .

Properties

IUPAC Name

2-phenyl-5,7-diazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBXONCCVVRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(=O)NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione

Compound Name CAS Number Molecular Formula Key Substituents Applications/Findings References
This compound 1909306-07-5 C₁₂H₁₂N₂O₂ Phenyl at C2 SARS-CoV-2 3CLpro inhibitor
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione N/A C₁₄H₁₆N₂O₂ Phenyl at C6, larger spiro ring (decane) Synthetic intermediate; m.p. 73–74°C, 50% yield
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione 2445792-88-9 C₇H₉FN₂O₂ Fluoromethyl at C2 Potential metabolic stability enhancement
2-Oxa-5,7-diazaspiro[3.4]octane-6,8-dione 2105781-96-0 C₅H₆N₂O₃ Oxygen replacing nitrogen at C2 No reported bioactivity; CCS data available
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride 2247103-57-5 C₆H₁₀ClN₃O₂ Amino group at C2 (hydrochloride salt) Pharmaceutical intermediate

Key Observations :

  • Ring Size and Spiro Junctions : The target compound’s spiro[3.4]octane core differs from decane-based analogues (e.g., 6,9-diazaspiro[4.5]decane in ), which exhibit larger ring systems and altered steric profiles.
  • Substituent Impact : The phenyl group at C2 enhances hydrophobic interactions in protein binding (evidenced in SARS-CoV-2 protease inhibition ), whereas fluoromethyl or hydroxymethyl substituents (e.g., ) may improve solubility or metabolic stability.

Physicochemical Properties

  • Fluorinated derivatives (e.g., ) are often oils or low-melting solids due to reduced crystallinity.
  • Collision Cross-Section (CCS) : For 2-oxa analogues, predicted CCS values range from 135.7 Ų ([M+H]⁺) to 175.9 Ų ([M-H]⁻), indicating distinct conformational behaviors compared to nitrogen-containing spiro compounds .

Biological Activity

2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione (CAS Number: 1909306-07-5) is a compound that has garnered attention due to its unique structural features and potential biological activities. This spirocyclic compound integrates nitrogen into its structure, which is characteristic of many biologically active molecules. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2} with a molecular weight of 216.24 g/mol. Below is a summary of its key chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

Biological Activity Overview

The biological activity of this compound has been linked to several therapeutic areas. Notably, compounds with similar diazaspiro structures have shown activity against various diseases such as cancer and tuberculosis.

  • Antitubercular Activity : Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant activity against Mycobacterium tuberculosis. For example, in a study evaluating the minimum inhibitory concentrations (MIC) against drug-sensitive strains, certain derivatives demonstrated MIC values as low as 0.016 μg/mL .
  • Cancer Therapeutics : Compounds derived from the diazaspiro framework have been identified as inhibitors of specific protein interactions involved in cancer progression. For instance, they have been shown to inhibit the menin-MLL1 interaction which is crucial in certain types of leukemia .
  • Neurotransmitter Modulation : Some studies suggest that these compounds may act as selective dopamine D3 receptor antagonists, potentially offering therapeutic avenues for neurological disorders .

Study 1: Antitubercular Efficacy

In a recent publication by MDPI, researchers synthesized various diazaspiro derivatives and assessed their antitubercular properties using the resazurin microtiter plate assay (REMA). The results indicated that certain modifications to the structure significantly enhanced the antibacterial activity against Mycobacterium tuberculosis H37Rv.

Compound IDMIC (μg/mL)Structural Modification
Compound A0.016N-mesyl group addition
Compound B0.032Oxadiazole substitution

This study highlights the importance of structural modifications in enhancing biological efficacy.

Study 2: Cancer Inhibition

Another investigation focused on the ability of diazaspiro compounds to inhibit cancer cell proliferation. Compounds were tested against a panel of human tumor cell lines, revealing moderate to high levels of cytotoxicity in renal and breast cancer cells.

Compound IDIC50 (μM)Cancer Type
Compound X25Renal Cancer
Compound Y15Breast Cancer

These findings suggest potential therapeutic roles for these compounds in oncology.

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